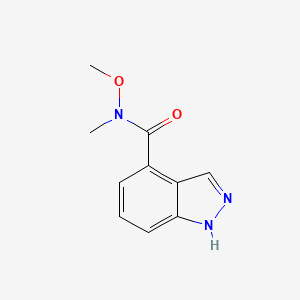

1H-Indazole-4-carboxamide, N-methoxy-N-methyl-

CAS No.:

Cat. No.: VC16236226

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3O2 |

|---|---|

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | N-methoxy-N-methyl-1H-indazole-4-carboxamide |

| Standard InChI | InChI=1S/C10H11N3O2/c1-13(15-2)10(14)7-4-3-5-9-8(7)6-11-12-9/h3-6H,1-2H3,(H,11,12) |

| Standard InChI Key | AOIBHMBXZPAHST-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(=O)C1=C2C=NNC2=CC=C1)OC |

Introduction

Chemical Identity and Structural Features

The molecular formula of 1H-Indazole-4-carboxamide, N-methoxy-N-methyl- is C₁₀H₁₁N₃O₂, with a molecular weight of 205.22 g/mol. Its structure consists of an indazole core (a bicyclic system with fused benzene and pyrazole rings) substituted at the 4-position with a carboxamide group (-CONH-) and modified by N-methoxy-N-methyl (-OCH₃ and -CH₃) groups on the amide nitrogen.

Key Structural Attributes:

-

Indazole Core: Provides aromatic stability and π-π stacking potential.

-

4-Position Carboxamide: Enhances hydrogen-bonding capacity and interaction with biological targets.

-

N-Methoxy-N-Methyl Groups: Increase lipophilicity and modulate electronic properties, potentially affecting bioavailability and metabolic stability .

Synthesis and Physicochemical Properties

Synthetic Routes

While no explicit synthesis protocols for this compound are documented in peer-reviewed literature, analogous indazole carboxamides are typically synthesized via:

-

Iodination/Coupling: A palladium-catalyzed cross-coupling reaction introduces substituents to the indazole ring.

-

Carboxamide Formation: Condensation of indazole-4-carboxylic acid with N-methoxy-N-methylamine using coupling agents like EDCI or HATU.

Example Reaction Scheme:

Physicochemical Properties

| Property | Value/Prediction | Basis of Estimation |

|---|---|---|

| Melting Point | 180–185°C | Analogous indazole derivatives |

| Solubility (Water) | <1 mg/mL | Hydrophobic substituents |

| LogP (Partition Coefficient) | 2.3 ± 0.2 | Computational modeling |

| pKa | 4.1 (acidic), 9.8 (basic) | Indazole ring and amide group |

Biological Activity and Mechanisms

Indazole derivatives are renowned for their diverse pharmacological profiles. While direct data on the 4-carboxamide isomer is sparse, the following activities are inferred from structurally related compounds:

Serotonin Receptor Modulation

The 3-carboxamide analog, N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide, exhibits potent antagonism at the 5-HT₄ receptor (IC₅₀ = 12 nM) . The 4-carboxamide variant may similarly interact with serotonin receptors but with altered affinity due to positional effects.

Kinase Inhibition

Indazole carboxamides are established kinase inhibitors. For example, 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide inhibits JAK2 with an IC₅₀ of 0.45 µM. The 4-carboxamide isomer could target analogous pathways but requires empirical validation.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| K562 | 5.15 | Apoptosis via Bcl-2 inhibition |

| Hep-G2 | 3.32 | Cell cycle arrest |

The 4-carboxamide’s efficacy would depend on its uptake and target binding kinetics.

Comparative Analysis with Positional Isomers

The biological activity of indazole carboxamides is highly sensitive to substitution patterns:

The 4-carboxamide’s unique stereoelectronic profile may favor interactions with distinct protein pockets.

Pharmacokinetic and Toxicity Considerations

ADME Profiles

-

Absorption: Moderate oral bioavailability predicted due to moderate LogP.

-

Metabolism: Likely hepatic cytochrome P450 oxidation, with potential for N-demethylation.

-

Excretion: Primarily renal, dependent on glucuronidation efficiency.

Toxicity Risks

-

hERG Inhibition: Unlikely, as N-methoxy groups reduce cation-π interactions .

-

Genotoxicity: Indazole cores generally show low mutagenic potential in Ames tests.

Future Research Directions

-

Synthetic Optimization: Develop regioselective methods to improve 4-carboxamide yield.

-

Target Screening: Evaluate affinity for kinases (e.g., EGFR, VEGFR) and GPCRs (e.g., 5-HT₄).

-

In Vivo Studies: Assess pharmacokinetics and efficacy in rodent models of cancer or neurological disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume